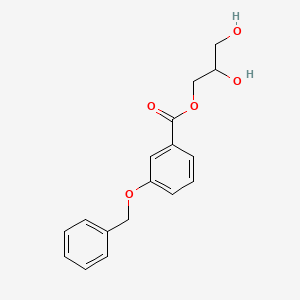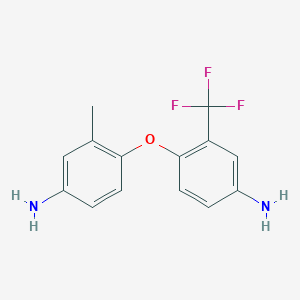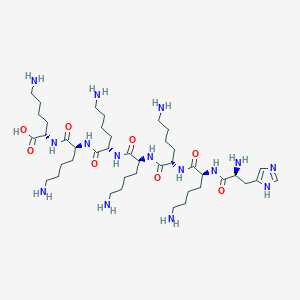![molecular formula C12H24O3Si B14199039 8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 847232-55-7](/img/structure/B14199039.png)
8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[45]decan-8-ol is a chemical compound known for its unique structure and properties It belongs to the class of spiro compounds, which are characterized by a spiro-connected cyclic system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol typically involves the reaction of a suitable precursor with trimethylsilyl reagents. One common method includes the use of 1,4-dioxaspiro[4.5]decan-8-one as a starting material, which undergoes a reaction with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The spiro structure provides rigidity, which can influence the compound’s binding to enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol
- 1,4-Dioxaspiro[4.5]decan-8-ol
Uniqueness
8-[(Trimethylsilyl)methyl]-1,4-dioxaspiro[4.5]decan-8-ol is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties compared to its analogs. This group enhances the compound’s stability and reactivity, making it valuable in various synthetic applications.
Propiedades
Número CAS |
847232-55-7 |
|---|---|
Fórmula molecular |
C12H24O3Si |
Peso molecular |
244.40 g/mol |
Nombre IUPAC |
8-(trimethylsilylmethyl)-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C12H24O3Si/c1-16(2,3)10-11(13)4-6-12(7-5-11)14-8-9-15-12/h13H,4-10H2,1-3H3 |
Clave InChI |
QYZJIZQUAXVAEZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC1(CCC2(CC1)OCCO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198959.png)
![2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol](/img/structure/B14198960.png)

![Thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14198973.png)


![5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol](/img/structure/B14198994.png)
![6-Bromo-4-chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B14199001.png)
![2,2'-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14199003.png)

![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14199017.png)
![[2-(Dodecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14199020.png)


